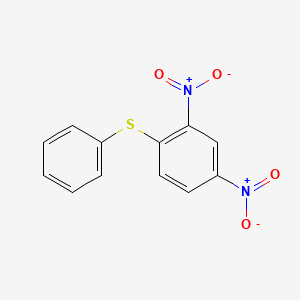
2,4-Dinitrophenyl phenyl sulfide
Overview
Description
2,4-Dinitrophenyl phenyl sulfide is an organic compound with the molecular formula C12H8N2O4S. It is characterized by the presence of two nitro groups (NO2) attached to a benzene ring, which is further connected to a phenyl sulfide group. This compound is known for its applications in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dinitrophenyl phenyl sulfide can be synthesized through the reaction of 2,4-dinitrochlorobenzene with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solvent and is completed by heating the mixture on a water bath .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl phenyl sulfide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic substitution reactions.
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl sulfides.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines.
Scientific Research Applications
2,4-Dinitrophenyl phenyl sulfide is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl phenyl sulfide involves its interaction with nucleophiles and electrophiles. The nitro groups on the benzene ring increase the compound’s electrophilicity, making it reactive towards nucleophiles. The sulfide group can undergo oxidation and reduction reactions, contributing to the compound’s versatility in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrochlorobenzene: Used in the synthesis of various organic compounds.
Phenyl 2,4-Dinitrophenyl Sulfide: Similar in structure and reactivity.
Uniqueness
2,4-Dinitrophenyl phenyl sulfide is unique due to its combination of nitro groups and a phenyl sulfide group, which imparts distinct reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2,4-dinitro-1-phenylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJUUUJRUDHVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2712260.png)

![Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2712264.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B2712266.png)
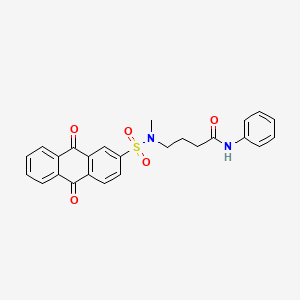
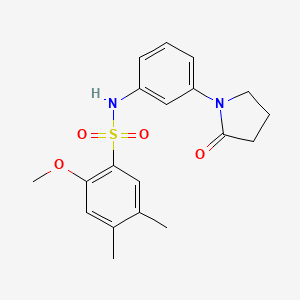
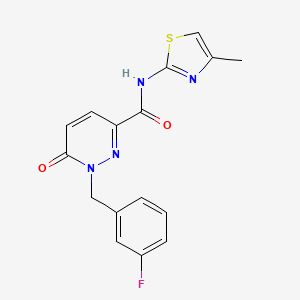

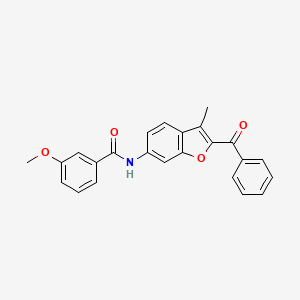
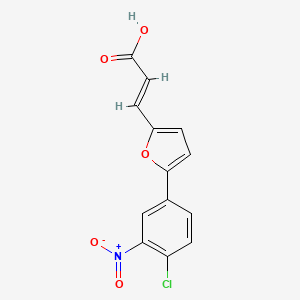
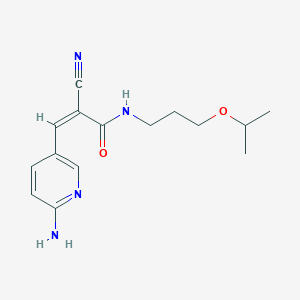
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2712278.png)
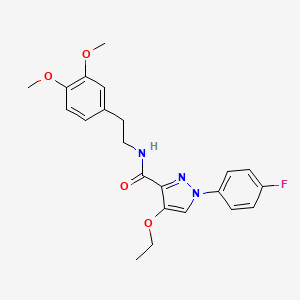
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one](/img/structure/B2712281.png)
